

In-Depth Technical Guide to the Synthesis of VUF 10148

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for **VUF 10148**, a potent and selective histamine H4 receptor antagonist. The information presented herein is compiled from the primary scientific literature to assist researchers in the replication and further investigation of this compound.

Core Synthesis Pathway

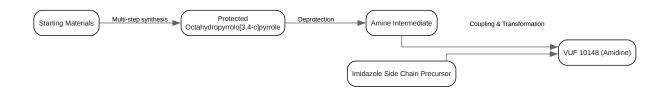
VUF 10148, identified as compound 20 in the foundational publication by de Koning et al., is synthesized through a multi-step process commencing with commercially available starting materials.[1] The core of the molecule is a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold, which is subsequently functionalized with an imidazole-containing side chain.

The synthesis can be broadly divided into two key stages:

- Formation of the protected octahydropyrrolo[3,4-c]pyrrole core.
- Coupling of the core with the imidazole side chain and subsequent transformations.

A generalized scheme for the synthesis is presented below.





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Caption: High-level overview of the VUF 10148 synthesis.

Detailed Experimental Protocols

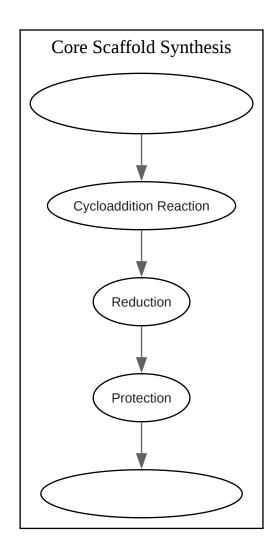
The following sections provide a more detailed description of the experimental procedures adapted from the primary literature.

Step 1: Synthesis of the Protected Octahydropyrrolo[3,4-c]pyrrole Core

The synthesis of the octahydropyrrolo[3,4-c]pyrrole scaffold is a critical phase of the overall pathway. While the initial publication provides a general route, more detailed procedures for similar scaffolds can be found in the broader chemical literature. A representative multi-step synthesis is outlined below, starting from commercially available reagents.

Experimental Workflow for Core Synthesis





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Caption: Workflow for the synthesis of the protected core scaffold.

A common approach involves a 1,3-dipolar cycloaddition reaction to form the bicyclic ring system, followed by reduction and protection of the secondary amine.

Step 2: Coupling and Final Transformation to VUF 10148

The final steps of the synthesis involve the coupling of the deprotected octahydropyrrolo[3,4-c]pyrrole core with a suitable imidazole-containing side chain, followed by transformation to the final amidine product.

Detailed Synthesis of **VUF 10148** (Compound 20)



The key publication outlines the synthesis starting from the protected bicyclic amine.[1]

- Deprotection of the Bicyclic Amine: The protecting group on the octahydropyrrolo[3,4-c]pyrrole core is removed under acidic conditions to yield the free secondary amine.
- Coupling with the Imidazole Side Chain: The resulting amine is then reacted with a prefunctionalized imidazole derivative.
- Formation of the Amidine: The final step involves the conversion of a precursor functional group into the amidine moiety of VUF 10148.

Quantitative Data Summary

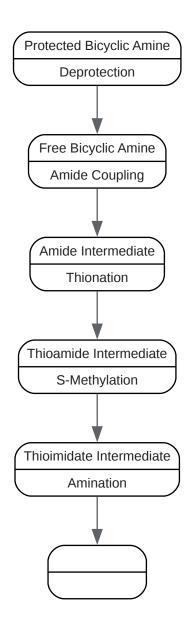
The following table summarizes the key quantitative data for the synthesis of **VUF 10148** and its immediate precursors as reported in the literature.[1]

Step	Reactants	Reagents & Conditions	Product	Yield (%)
Amide Coupling	Deprotected octahydropyrrolo[3,4-c]pyrrole, Imidazole-4-acetic acid	HBTU, DIPEA, DMF	Amide Intermediate	78
Thionation	Amide Intermediate	Lawesson's reagent, Toluene, 110°C	Thioamide Intermediate	85
S-Methylation	Thioamide Intermediate	Mel, Acetone, rt	Thioimidate Intermediate	95
Amidine Formation (VUF 10148)	Thioimidate Intermediate	NH4Cl, Toluene, 80 °C	VUF 10148 (Compound 20)	65

Logical Relationship of Synthesis Steps



The following diagram illustrates the logical progression of the key transformations in the final stages of the **VUF 10148** synthesis.



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References



- 1. Synthesis of novel histamine H4 receptor antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
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